molecular formula C22H17ClFN3O2 B4143393 1-(3-Chloro-4-fluorophenyl)-3-{[4-(pyridin-4-ylmethyl)phenyl]amino}pyrrolidine-2,5-dione

1-(3-Chloro-4-fluorophenyl)-3-{[4-(pyridin-4-ylmethyl)phenyl]amino}pyrrolidine-2,5-dione

Cat. No.: B4143393
M. Wt: 409.8 g/mol
InChI Key: LDOYAEYFEWXFHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloro-4-fluorophenyl)-3-{[4-(pyridin-4-ylmethyl)phenyl]amino}pyrrolidine-2,5-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrrolidinedione core, substituted with a chlorofluorophenyl group and a pyridinylmethylphenylamino group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-{[4-(pyridin-4-ylmethyl)phenyl]amino}pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrrolidinedione Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions: The chlorofluorophenyl and pyridinylmethylphenylamino groups are introduced through nucleophilic substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.

    Automated Processes: Employing automated processes for precise control over reaction conditions.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-4-fluorophenyl)-3-{[4-(pyridin-4-ylmethyl)phenyl]amino}pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, leading to different derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1-(3-Chloro-4-fluorophenyl)-3-{[4-(pyridin-4-ylmethyl)phenyl]amino}pyrrolidine-2,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-{[4-(pyridin-4-ylmethyl)phenyl]amino}pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or modulating the activity of certain enzymes.

    Receptors: Binding to specific receptors to exert its effects.

    Pathways: Influencing various biochemical pathways to achieve desired outcomes.

Comparison with Similar Compounds

    1-(3-Chloro-4-fluorophenyl)-3-{[4-(pyridin-4-ylmethyl)phenyl]amino}pyrrolidine-2,5-dione shares similarities with other pyrrolidinedione derivatives, such as:

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-[4-(pyridin-4-ylmethyl)anilino]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClFN3O2/c23-18-12-17(5-6-19(18)24)27-21(28)13-20(22(27)29)26-16-3-1-14(2-4-16)11-15-7-9-25-10-8-15/h1-10,12,20,26H,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDOYAEYFEWXFHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC(=C(C=C2)F)Cl)NC3=CC=C(C=C3)CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Chloro-4-fluorophenyl)-3-{[4-(pyridin-4-ylmethyl)phenyl]amino}pyrrolidine-2,5-dione
Reactant of Route 2
Reactant of Route 2
1-(3-Chloro-4-fluorophenyl)-3-{[4-(pyridin-4-ylmethyl)phenyl]amino}pyrrolidine-2,5-dione
Reactant of Route 3
Reactant of Route 3
1-(3-Chloro-4-fluorophenyl)-3-{[4-(pyridin-4-ylmethyl)phenyl]amino}pyrrolidine-2,5-dione
Reactant of Route 4
1-(3-Chloro-4-fluorophenyl)-3-{[4-(pyridin-4-ylmethyl)phenyl]amino}pyrrolidine-2,5-dione
Reactant of Route 5
Reactant of Route 5
1-(3-Chloro-4-fluorophenyl)-3-{[4-(pyridin-4-ylmethyl)phenyl]amino}pyrrolidine-2,5-dione
Reactant of Route 6
Reactant of Route 6
1-(3-Chloro-4-fluorophenyl)-3-{[4-(pyridin-4-ylmethyl)phenyl]amino}pyrrolidine-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.